3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride
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Overview
Description
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It features a pyrrolidine ring substituted with a 2-methoxyphenyl group and two methyl groups at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution with 2-Methoxyphenyl Group:
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and distillation under reduced pressure are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but has a piperazine ring instead of a pyrrolidine ring.
2,2-Dimethylpyrrolidine: Lacks the 2-methoxyphenyl group but has the same pyrrolidine ring structure.
Uniqueness
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride is unique due to its specific combination of a 2-methoxyphenyl group and a 2,2-dimethylpyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2126160-94-7 |
---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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